REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[C:21]([C:23]#[N:24])[CH:20]=[CH:19][N:18]=2)=[CH:12][CH:11]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[C:21]([CH:20]=[CH:19][N:18]=2)[C:23]#[N:24])=[CH:12][CH:11]=1
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Name
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{2-[4-(4-Cyanopyridin-2-yloxy)-phenyl]-ethyl}-carbamic acid tert-butyl ester
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Quantity
|
5.57 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)OC(NCCC1=CC=C(C=C1)OC1=NC=CC(=C1)C#N)=O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a dry nitrogen line at 25° C
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Type
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CONCENTRATION
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Details
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The solution was concentrated in vacuo
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Type
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ADDITION
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Details
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EtOAc (75 mL) and treated with conc. ammonium hydroxide (NH4OH)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous fraction was extracted twice with EtOAc
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Type
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FILTRATION
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Details
|
The pooled organic fractions were filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CC=C(OC=2C=C(C#N)C=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.52 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 179.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |